2,3-Dimethylphenol Dihydrogen Phosphate

Beschreibung

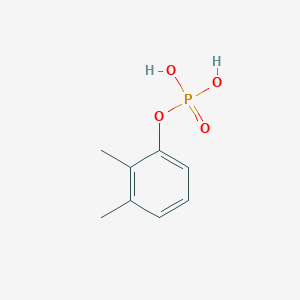

2,3-Dimethylphenol dihydrogen phosphate (CAS 65695-99-0) is an organic phosphate ester derived from 2,3-dimethylphenol, where a dihydrogen phosphate group is esterified to the phenolic oxygen. This compound is structurally characterized by methyl substituents at the ortho (2-) and meta (3-) positions of the aromatic ring, which influence its steric and electronic properties.

Eigenschaften

Molekularformel |

C8H11O4P |

|---|---|

Molekulargewicht |

202.14 g/mol |

IUPAC-Name |

(2,3-dimethylphenyl) dihydrogen phosphate |

InChI |

InChI=1S/C8H11O4P/c1-6-4-3-5-8(7(6)2)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |

InChI-Schlüssel |

CFZAEHZKTCVBOQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=CC=C1)OP(=O)(O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,3-Dimethylphenol

Hydrolysis of 2,3-Dimethylaniline via Acid-Mediated Reactions

The Chinese patent CN117603016A outlines a high-yield method for synthesizing 2,3-dimethylphenol through the hydrolysis of 2,3-dimethylaniline using inorganic acids. The process involves three stages:

- Salt-forming hydrolysis : 2,3-Dimethylaniline reacts with phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) at elevated temperatures (260–300°C) in a pressurized autoclave.

- Extraction : Ethyl acetate separates the crude product into organic (oil) and aqueous phases.

- Purification : The oil phase undergoes neutralization, water washing, and vacuum distillation to yield 2,3-dimethylphenol with ≥94% purity.

Key Parameters :

- Acid selection : Phosphoric acid achieves superior yields (96.6%) compared to sulfuric acid (94.3%) due to reduced side reactions.

- Molar ratios : A 1:1.5 molar ratio of 2,3-dimethylaniline to H₃PO₄ optimizes conversion.

- Recycling : The aqueous phase from prior batches reduces raw material consumption by 15–20%.

Table 1: Comparative Analysis of Acid-Mediated Hydrolysis Methods

| Parameter | Example 1 (H₂SO₄) | Example 2 (H₃PO₄) | Example 3 (Recycled H₃PO₄) |

|---|---|---|---|

| Temperature (°C) | 260 | 260 | 260 |

| Reaction Time (h) | 8 | 8 | 8 |

| Yield (%) | 94.3 | 96.6 | 94.7 |

| Purity (%) | 94.0 | 97.0 | 96.5 |

Hydrolysis of Brominated Xylenes

The U.S. patent US5118877A describes an alternative route using brominated xylenes (2,3-dimethylbromobenzene and 3,4-dimethylbromobenzene) hydrolyzed in alkaline aqueous solutions with copper catalysts. Key steps include:

- Hydrolysis : Bromoxylenes react with NaOH/KOH at 200–300°C under autogenous pressure.

- Catalysis : Copper compounds (e.g., CuO) enhance reaction rates and selectivity.

- Separation : Fractional distillation isolates 2,3-dimethylphenol from byproducts.

Advantages :

Critical Analysis of Methodologies

Precursor Synthesis

Phosphorylation Efficiency

- H₃PO₄ route : Lower yields but aligns with green chemistry principles by avoiding halogenated reagents.

- POCl₃ route : Higher efficiency offset by HCl management challenges and environmental concerns.

Industrial and Research Implications

The integration of CN117603016A’s precursor synthesis with POCl₃-based phosphorylation offers a balanced approach for large-scale 2,3-dimethylphenol dihydrogen phosphate production. Future research should explore:

- Catalytic innovations : Zeolites or ionic liquids to enhance H₃PO₄ esterification rates.

- Waste minimization : Recycling H₃PO₄ from aqueous phases to reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylphenol Dihydrogen Phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to the phenol derivative.

Substitution: The dihydrogen phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenolic derivatives.

Substitution: Various substituted phenol derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethylphenol Dihydrogen Phosphate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the manufacturing of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3-Dimethylphenol Dihydrogen Phosphate involves its interaction with specific molecular targets. The dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2,4- and 3,4-Dimethylphenol Phosphates

Positional isomers, such as 2,4-dimethylphenol and 3,4-dimethylphenol phosphates, differ in methyl group placement. For example:

Key Differences :

- Steric Effects: The ortho-methyl groups in 2,3-dimethylphenol phosphate introduce significant steric hindrance, slowing hydrolysis compared to less hindered isomers .

- Acidity: The electron-donating methyl groups slightly reduce the phenolic oxygen’s acidity, impacting salt formation and solubility in polar solvents.

Trixylyl Phosphate and Industrial Phosphate Esters

Trixylyl phosphate (CAS 25155-23-1), a mixture of isomers including tris(2,3-dimethylphenyl) phosphate, is used as a flame retardant and plasticizer in polymers . Unlike 2,3-dimethylphenol dihydrogen phosphate, trixylyl phosphate is a triester with three aromatic rings, conferring:

- Higher Molecular Weight: ~368 g/mol (trixylyl phosphate) vs. ~216 g/mol (2,3-dimethylphenol dihydrogen phosphate).

- Enhanced Thermal Stability: The triester structure resists hydrolysis better than monoesters, making it suitable for high-temperature applications .

Inorganic Dihydrogen Phosphates (Aluminium, Lithium)

Inorganic salts like aluminium dihydrogen phosphate (CAS 13530-50-2) and lithium dihydrogen phosphate (CAS 13453-80-0) are ionic compounds with distinct properties:

| Property | 2,3-Dimethylphenol Dihydrogen Phosphate | Aluminium Dihydrogen Phosphate |

|---|---|---|

| Solubility | Low in water, soluble in organic solvents | High water solubility |

| Applications | Research chemicals, niche industrial uses | Binders, ceramics |

| Thermal Decomposition | Decomposes at ~200°C | Stable up to 400°C |

These salts are preferred in ceramics and batteries due to ionic conductivity, while organic phosphates like 2,3-dimethylphenol derivatives are explored for specialized polymer applications .

Biochemical Phosphates: Glycerol Derivatives

sn-Glycerol-3-phosphate (CAS 57-03-4), a key intermediate in glycolysis and phospholipid biosynthesis, shares the dihydrogen phosphate group but differs fundamentally:

- Hydrophilicity : The glycerol backbone enhances water solubility, critical for biological membranes.

- Chirality: The (R)-enantiomer is ubiquitous in eukaryotes, while 2,3-dimethylphenol phosphate lacks stereocenters .

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dimethylphenol Dihydrogen Phosphate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl phosphate esters like 2,3-Dimethylphenol Dihydrogen Phosphate typically involves phosphorylation of the phenolic group. A validated approach is the reaction of 2,3-dimethylphenol with phosphorus oxychloride (POCl₃) in anhydrous conditions, followed by hydrolysis to yield the dihydrogen phosphate derivative . Key parameters include:

- Temperature : Maintain 0–5°C during phosphorylation to minimize side reactions (e.g., oxidation of methyl groups).

- Solvent : Use aprotic solvents like tetrahydrofuran (THF) to stabilize intermediates .

- Stoichiometry : A 1:1.2 molar ratio of phenol to POCl₃ ensures complete phosphorylation. Post-reaction quenching with ice water hydrolyzes intermediates to the final product. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How can researchers characterize the purity and structural integrity of 2,3-Dimethylphenol Dihydrogen Phosphate?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/³¹P NMR : Confirm the presence of the phosphate group (δ ~0–5 ppm in ³¹P NMR) and methyl substituents (δ 2.1–2.3 ppm in ¹H NMR for aromatic methyl groups) .

- HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities. The molecular ion [M-H]⁻ should align with the theoretical m/z (e.g., C₈H₁₁O₄P⁻ = 202.03) .

- Elemental Analysis : Match calculated vs. observed C, H, and P percentages (e.g., C₈H₁₁O₄P requires C 47.06%, H 5.43%, P 15.19%) .

Q. What are the stability considerations for storing 2,3-Dimethylphenol Dihydrogen Phosphate, and how can degradation be mitigated?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Storage recommendations include:

- Temperature : Store at –20°C in airtight containers under inert gas (argon or nitrogen) .

- Desiccants : Use silica gel or molecular sieves in storage vials to absorb moisture .

- Stability Monitoring : Conduct periodic FT-IR analysis to detect hydrolysis (broad O-H stretches at 3200–3600 cm⁻¹ indicate degradation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,3-Dimethylphenol Dihydrogen Phosphate in esterification or nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model reaction pathways:

- Electrophilicity : Calculate the electrophilicity index (ω) of the phosphate group to predict susceptibility to nucleophilic attack .

- Transition States : Identify intermediates in esterification reactions (e.g., with alcohols) using Gaussian or ORCA software. Compare activation energies for competing pathways .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions (e.g., dielectric constant of THF vs. water) .

Q. What experimental strategies resolve contradictions in reported pKa values for 2,3-Dimethylphenol Dihydrogen Phosphate?

Methodological Answer: Discrepancies in pKa (e.g., 1.8 vs. 2.2 for the first dissociation) may arise from solvent or ionic strength differences. To standardize measurements:

- Potentiometric Titration : Use a standardized HCl/NaOH system in 0.1 M KCl (to maintain constant ionic strength) at 25°C. Calibrate pH electrodes with NIST-traceable buffers .

- UV-Vis Spectroscopy : Monitor deprotonation of the phenolic group (λmax ~270 nm) in buffered solutions (pH 1–5). Fit data to the Henderson-Hasselbalch equation .

- Cross-Validate : Compare results with DFT-predicted pKa values (e.g., using COSMO-RS solvation models) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, XPS) elucidate the coordination chemistry of 2,3-Dimethylphenol Dihydrogen Phosphate with metal ions?

Methodological Answer:

- ¹H-³¹P HMBC NMR : Detect through-space coupling between phosphate protons and metal ions (e.g., Li⁺, Ca²⁺) to identify binding sites .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze the P 2p binding energy shift (Δ ~1.5 eV upon Li⁺ coordination) to confirm metal-phosphate interactions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry for metal complexes .

Q. What methodologies optimize the catalytic activity of 2,3-Dimethylphenol Dihydrogen Phosphate in phosphorylation reactions?

Methodological Answer: Design of Experiments (DoE) approaches, such as I-optimal response surface methodology, can model reaction parameters:

- Variables : Temperature (25–80°C), catalyst loading (1–5 mol%), and solvent polarity (log P –0.3 to 4.0) .

- Response Metrics : Track conversion (%) via ³¹P NMR and enantiomeric excess (ee) via chiral HPLC .

- Validation : Use ANOVA to identify significant factors (e.g., temperature has a p-value <0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.